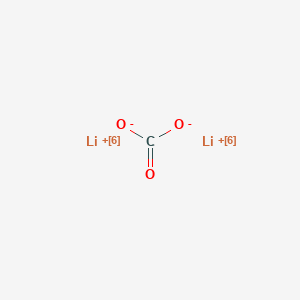
碳酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithiumcarboate is a useful research compound. Its molecular formula is CH2LiO3 and its molecular weight is 68.040 g/mol. The purity is usually 95%.
The exact mass of the compound Lithiumcarboate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithiumcarboate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithiumcarboate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电池制造
碳酸锂是生产锂离子电池的关键前驱体,锂离子电池被用于便携式电子设备到电动汽车 .
电池级碳酸锂制备
研究人员提出了一种用吸附法从粉煤灰低锂浸出液中获得富锂溶液,制备电池级碳酸锂的方法 . 采用碳化分解工艺去除铁和铝等杂质 .
碳酸锂结晶
碳酸锂结晶在从废旧锂离子电池中回收锂方面发挥着重要作用 . 搅拌速度和LiCl溶液浓度对碳酸锂聚集体的粒径影响显著 .
医疗应用
锂的第一个合法医疗应用是在1949年,当时发现碳酸锂对躁狂抑郁症有益 . 如今,碳酸锂是处方最广泛的精神药物之一 .
肿瘤学
最近,碳酸锂在肿瘤学领域得到了应用 . 然而,来源中没有详细说明它在该领域的应用 .
皮肤病学
改善造血和免疫功能
作用机制
Target of Action
Lithium carbonate primarily targets inositol monophosphatase, inositol polyphosphatase, and glycogen synthase kinase 3 (GSK-3) . These targets play a crucial role in various biochemical pathways, including the inositol signaling pathway and the Wnt signaling pathway .
Mode of Action
The exact mechanism of action of lithium carbonate is still unknown . It is suggested that lithium carbonate behaves as an uncompetitive inhibitor of inositol monophosphatase . This inhibition is inversely proportional to the degree of stimulus . Lithium’s therapeutic action may also be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
Lithium carbonate affects several biochemical pathways. It is known to inhibit the enzyme glycogen synthase kinase 3 (GSK-3), which plays a key role in the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell fate determination, cell migration, and stem cell renewal . Lithium carbonate also affects the inositol signaling pathway by inhibiting inositol monophosphatase and inositol polyphosphatase .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . After oral administration of a single immediate-release dose of lithium carbonate, the maximum concentration (Tmax) is observed at approximately 2-6 hours . The serum half-life of lithium is approximately 24 hours in young healthy subjects .
Result of Action
The molecular and cellular effects of lithium carbonate’s action are diverse. It has been shown to reduce amyloid deposition and tau phosphorylation, enhance autophagy, neurogenesis, and synaptic plasticity, regulate cholinergic and glucose metabolism, inhibit neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects contribute to its therapeutic action in the treatment of bipolar disorder and its potential use in neurodegenerative disorders like Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of lithium carbonate can be influenced by various environmental factors. For instance, renal function and urinary pH are important indices in lithium treatment, so the serum concentration of lithium may be predicted based on the renal function and urinary pH . Furthermore, the increasing widespread use of lithium in batteries and electronic devices has made it an important environmental pollutant . The environmental impact of lithium mining, for example, can lead to greenhouse gas emissions .
属性
CAS 编号 |
25890-20-4 |
|---|---|
分子式 |
CH2LiO3 |
分子量 |
68.040 g/mol |
IUPAC 名称 |
lithium-6(1+);carbonate |
InChI |
InChI=1S/CH2O3.Li/c2-1(3)4;/h(H2,2,3,4);/i;1-1 |
InChI 键 |
PNEFIWYZWIQKEK-HCMAANCNSA-N |
手性 SMILES |
[6Li].C(=O)(O)O |
SMILES |
[Li+].[Li+].C(=O)([O-])[O-] |
规范 SMILES |
[Li].C(=O)(O)O |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



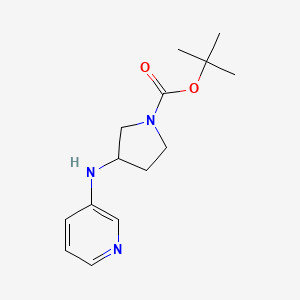
![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)


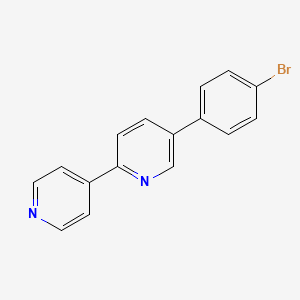

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
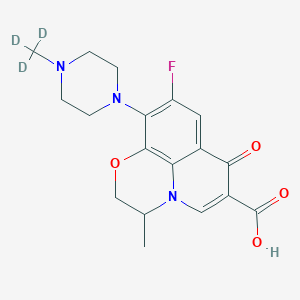
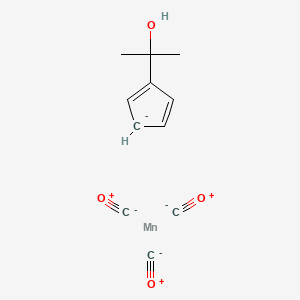
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)


